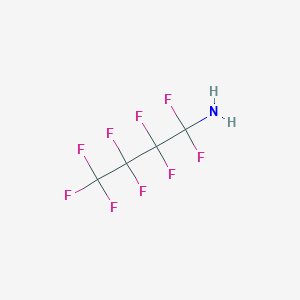
Nonafluorobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonafluorobutan-1-amine is a fluorinated organic compound with the chemical formula C4H4F9N. It is a member of the class of perfluoroalkylamines, which are characterized by the presence of a fully fluorinated carbon chain attached to an amine group. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonafluorobutan-1-amine can be synthesized through several methods. One common approach involves the reaction of nonafluorobutanesulfonyl fluoride with ammonia or an amine under basic conditions. The reaction typically proceeds as follows:
Electrochemical Fluorination: Nonafluorobutanesulfonyl fluoride is prepared by the electrochemical fluorination of sulfolane.
Industrial Production Methods
Industrial production of this compound often involves large-scale electrochemical fluorination processes followed by amination reactions. These methods are optimized for high yield and purity, ensuring the compound meets the stringent requirements for its various applications.
Chemical Reactions Analysis
Types of Reactions
Nonafluorobutan-1-amine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Oxidation and Reduction: While the fluorinated carbon chain is highly resistant to oxidation, the amine group can undergo oxidation and reduction reactions under specific conditions.
Acid-Base Reactions: As a weak base, this compound can react with acids to form ammonium salts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and sulfonyl chlorides are commonly used in nucleophilic substitution reactions with this compound.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amine group.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the amine group to form primary amines.
Major Products Formed
Nucleophilic Substitution: The major products are typically alkylated or sulfonylated amines.
Oxidation: Oxidation of the amine group can yield nitroso or nitro compounds.
Reduction: Reduction of the amine group results in primary amines.
Scientific Research Applications
Nonafluorobutan-1-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and as a building block for more complex molecules.
Biology: Its unique properties make it useful in the study of biological systems, particularly in the development of fluorinated drugs and imaging agents.
Medicine: this compound is explored for its potential use in pharmaceuticals, especially in the design of drugs with improved stability and bioavailability.
Industry: It is used in the production of specialty chemicals, coatings, and materials that require high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of nonafluorobutan-1-amine is primarily related to its interaction with biological molecules and its chemical reactivity. The fluorinated carbon chain imparts unique properties such as increased lipophilicity and resistance to metabolic degradation. The amine group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Nonafluorobutan-1-amine can be compared with other similar compounds, such as:
Perfluorobutanesulfonyl Fluoride: While both compounds contain a perfluorinated carbon chain, perfluorobutanesulfonyl fluoride has a sulfonyl fluoride group instead of an amine group, leading to different reactivity and applications.
Nonafluorobutane: This compound lacks the amine group, making it less reactive in nucleophilic substitution reactions but still valuable for its hydrophobic and inert properties.
Fluorinated Amines: Other fluorinated amines, such as perfluoroethylamine and perfluoropropylamine, share similar properties but differ in the length of the fluorinated carbon chain, affecting their physical and chemical characteristics .
Properties
CAS No. |
74753-16-5 |
|---|---|
Molecular Formula |
C4H2F9N |
Molecular Weight |
235.05 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutan-1-amine |
InChI |
InChI=1S/C4H2F9N/c5-1(6,3(9,10)11)2(7,8)4(12,13)14/h14H2 |
InChI Key |
AMJFYZGCLLOKLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)(C(N)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















